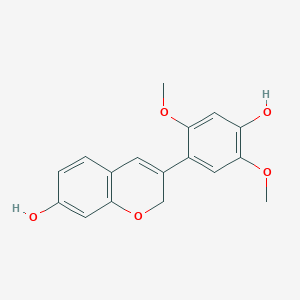
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromenols, which are characterized by a chromene ring system fused with a phenol group. The presence of hydroxy and methoxy groups in its structure contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol typically involves the condensation of 4-hydroxy-2,5-dimethoxybenzaldehyde with appropriate reagents to form the chromene ring system. One common method involves the use of a base-catalyzed reaction, where 4-hydroxy-2,5-dimethoxybenzaldehyde is reacted with a suitable ketone or aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the chromene ring is partially or fully hydrogenated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can lead to a variety of substituted chromenols with different functional groups .
Applications De Recherche Scientifique
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-hydroxy-2,5-dimethoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- (3,5-Dimethoxyphenyl)acetic acid
Uniqueness
Compared to similar compounds, 3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol stands out due to its unique combination of hydroxy and methoxy groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
645394-14-5 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C17H16O5/c1-20-16-8-14(19)17(21-2)7-13(16)11-5-10-3-4-12(18)6-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 |
Clé InChI |
GBKRXXWMGNSTGL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O |
SMILES canonique |
COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O |
Synonymes |
eryvarin H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















